molecular formula C24H32O4 B12854497 Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

Cat. No.: B12854497
M. Wt: 384.5 g/mol
InChI Key: ICLASYLYHJLVTR-YZIORBTBSA-N
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Description

Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate is a complex organic compound characterized by its long chain of conjugated double bonds and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated compound.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diacids, while reduction results in saturated esters.

Scientific Research Applications

Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate has several applications in scientific research:

    Chemistry: Used as a model compound for studying conjugated systems and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds and ester groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate
  • Diethyl (2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate

Uniqueness

The uniqueness of Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate lies in its specific arrangement of conjugated double bonds and methyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate is a complex organic compound with significant biological activity. It is classified under the category of diesters and is known for its potential applications in various fields including pharmaceuticals and agriculture.

  • Molecular Formula : C24H32O4
  • Molecular Weight : 384.51 g/mol
  • CAS Number : 5056-14-4
  • Structure : The compound features multiple double bonds and a long carbon chain which contributes to its unique properties.

Biological Activity

The biological activity of this compound has been studied in various contexts. Key findings include:

  • Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activity. This is crucial for protecting cells from oxidative stress and may have implications for preventing chronic diseases.
  • Anti-inflammatory Effects : Studies have shown that certain diesters can modulate inflammatory pathways. This compound may possess similar properties which could be beneficial in treating inflammatory conditions.
  • Antimicrobial Activity : There is evidence suggesting that related compounds have antimicrobial properties. This could make this compound a candidate for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantProtects against oxidative stress
Anti-inflammatoryModulates inflammatory responses
AntimicrobialExhibits activity against various pathogens

Case Studies

  • Antioxidant Study : A study conducted on structurally similar compounds demonstrated significant free radical scavenging activity. The results suggested that the presence of multiple double bonds enhances the antioxidant capacity of these compounds.
  • Anti-inflammatory Research : In vitro studies indicated that diethyl esters can inhibit pro-inflammatory cytokines. This suggests potential therapeutic applications in managing conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Testing : A series of tests showed that derivatives of this compound displayed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Properties

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

diethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

InChI

InChI=1S/C24H32O4/c1-7-27-23(25)21(5)17-11-15-19(3)13-9-10-14-20(4)16-12-18-22(6)24(26)28-8-2/h9-18H,7-8H2,1-6H3/b10-9+,15-11+,16-12+,19-13+,20-14+,21-17+,22-18+

InChI Key

ICLASYLYHJLVTR-YZIORBTBSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C(=O)OCC)\C)\C)/C)/C

Canonical SMILES

CCOC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)OCC)C)C

Origin of Product

United States

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